[4-Formyl(methyl)anilino]acetic acid
Description
Infrared (IR) Spectral Signatures
Key IR absorptions (cm⁻¹) include:
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR (DMSO-d₆, 100 MHz) :
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 207.1 [M+H]⁺.
- Major fragments :
Thermodynamic Stability and Phase Behavior
The compound exhibits moderate thermal stability, decomposing at ~220°C under nitrogen. Differential scanning calorimetry (DSC) reveals a melting point at 145–148°C , attributed to hydrogen-bonded networks in the crystalline phase. Solubility data indicate high polarity:
The carboxylic acid group facilitates dimerization in nonpolar solvents, while the formyl and methylamino groups contribute to π-π stacking interactions in the solid state.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.202 |
IUPAC Name |
2-(4-formyl-N-methylanilino)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-11(6-10(13)14)9-4-2-8(7-12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
GNMSZDCHTBBZAV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations and Electronic Effects
The substituents on the aniline ring significantly alter the compound’s properties. Key comparisons include:
Key Observations :
Chelation and Coordination Chemistry
The target compound’s formyl and methyl groups influence its chelation behavior compared to analogues:
- PIDAA forms five-membered chelate rings with metals (e.g., Cu²⁺, Fe³⁺) via its two carboxylic acid groups and amine nitrogen .
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid exhibits weaker chelation due to steric bulk from -CF₃ groups but shows higher stability in acidic environments .
- This compound’s formyl group may enable Schiff base formation, expanding its utility in synthesizing macrocyclic ligands .
Preparation Methods
Boric Acid-Mediated Dehydration
The primary method for N-methylformanilide synthesis involves reacting N-methylaniline with formic acid in the presence of boric acid as a dehydrating agent. Boric acid facilitates water removal via the formation of metaboric anhydride (HBO₂), shifting the equilibrium toward the formamide product. Key parameters include:
-
Molar Ratios : 1.1–1.5 moles of formic acid and 1.3–1.6 moles of boric acid per mole of N-methylaniline.
-
Solvent Systems : Toluene or xylene for azeotropic water removal.
-
Temperature : Reflux conditions (80–90°C) for 3–8 hours, monitored by thin-layer chromatography (TLC).
This method achieves yields exceeding 80% by circumventing the need for excess anhydrous formic acid.
Catalytic Formylation with Acid Catalysts
Alternative formylation methods employ acid catalysts such as melaminetrisulfonic acid (MTSA) or ZnO , which activate formic acid for nucleophilic attack by amines. For example:
-
MTSA (3 mol%) with 2 equivalents of formic acid at 60°C yields formamides in 40–90 minutes.
-
ZnO (50 mol%) under solvent-free conditions at 70°C selectively formylates primary amines over secondary ones.
These methods are scalable and avoid stoichiometric dehydrating agents but require post-reaction catalyst removal.
Alternative Synthetic Routes
Vilsmeier-Haack Formylation of [(4-Methylphenyl)amino]acetic Acid
The commercially available intermediate [(4-Methylphenyl)amino]acetic acid (CAS 21911-69-3) can undergo Vilsmeier-Haack formylation to install the para-formyl group:
-
Protection : Acetylate the amine to direct electrophilic substitution.
-
Deprotection : Hydrolyze the acetamide with aqueous HCl.
Challenges :
Direct Coupling via Carbodiimide Chemistry
Using EDC/HOBt , the carboxylic acid group of glycine can couple to 4-amino-N-methylaniline :
Conditions :
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
